2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one
Description
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic quinazolin-5(6H)-one core fused with a dihydroquinazoline moiety. Key structural features include:
- Piperazine substitution: A 1,3-benzodioxole (methylenedioxyphenyl) group is attached to the piperazine ring at position 4 via a methyl linker.
- Position 7 substituent: A 4-(propan-2-yl)phenyl (para-isopropylphenyl) group is linked to the dihydroquinazoline core.
- Stereoelectronic properties: The benzodioxole group contributes electron-rich aromaticity, while the isopropylphenyl group introduces steric bulk and lipophilicity.
The piperazine moiety enhances solubility and bioavailability, while the para-isopropylphenyl group may influence target binding affinity .
Properties
Molecular Formula |
C29H32N4O3 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C29H32N4O3/c1-19(2)21-4-6-22(7-5-21)23-14-25-24(26(34)15-23)16-30-29(31-25)33-11-9-32(10-12-33)17-20-3-8-27-28(13-20)36-18-35-27/h3-8,13,16,19,23H,9-12,14-15,17-18H2,1-2H3 |
InChI Key |
LSMLFWDJPPVJEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative by reacting 1,3-benzodioxole with piperazine in the presence of a suitable base. This intermediate is then coupled with a quinazolinone derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit significant pharmacological versatility, modulated by substituents at positions 2 (piperazine) and 7. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 4-(propan-2-yl)phenyl group confers higher lipophilicity (logP ~5.2 estimated) compared to analogs with polar groups (e.g., dimethoxyphenyl in , logP ~3.1). This may enhance membrane permeability but reduce aqueous solubility.
Impact of Piperazine Modifications :
- 1,3-Benzodioxol-5-ylmethyl (target compound, ) provides electron-rich aromaticity, possibly enhancing interactions with hydrophobic enzyme pockets.
- Pyridin-2-yl () introduces a basic nitrogen, improving solubility and enabling salt formation for formulation.
The thiophen-2-yl group in may improve cytotoxicity compared to furyl or phenyl analogs. Compounds adhering to the "rule of five" (e.g., molecular weight <500, logP <5) generally exhibit better drug-likeness .
Synthetic Accessibility :
- Simpler analogs (e.g., ) are more synthetically accessible due to fewer substituents. The target compound’s para-isopropylphenyl group may require multi-step functionalization, impacting yield .
Biological Activity
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C25H31N3O6S, with a molecular weight of 501.6 g/mol. The structure features a quinazolinone core substituted with piperazine and benzodioxole moieties, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O6S |
| Molecular Weight | 501.6 g/mol |
| IUPAC Name | This compound |
| Purity | Typically >95% |
Antiparasitic Activity
Research has indicated that compounds similar to the target molecule exhibit antiparasitic properties. For instance, studies have shown that certain quinazolinone derivatives inhibit the growth of Toxoplasma gondii, a common parasite responsible for toxoplasmosis. The mechanism involves interference with the parasite's metabolic pathways, leading to reduced viability and proliferation in infected cells .
Anticancer Potential
The compound's structural analogs have been investigated for anticancer activity. A study highlighted that derivatives containing the quinazolinone scaffold demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .
Antidepressant Effects
Another area of interest is the potential antidepressant activity associated with piperazine derivatives. Research has suggested that these compounds may act on serotonin receptors, enhancing mood regulation and exhibiting anxiolytic properties. This effect is particularly relevant in the context of developing new treatments for depression and anxiety disorders .
Study 1: Antiparasitic Efficacy
In a controlled study, a series of quinazolinone derivatives were tested against Toxoplasma gondii. The results indicated that one derivative showed an IC50 value of 0.14 μM, significantly enhancing survival rates in infected mice models .
Study 2: Cancer Cell Line Testing
A recent investigation evaluated the cytotoxic effects of various quinazolinone derivatives on breast cancer cell lines (MCF-7). The study reported an IC50 value of 0.32 μM for one derivative, indicating potent anticancer activity and suggesting further development as a therapeutic agent .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can purity be validated?
The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by piperazine substitution. A general approach includes:
- Step 1 : Condensation of a dihydroquinazolinone precursor with a benzodioxol-methylpiperazine derivative under reflux conditions (e.g., ethanol medium, 6–8 hours) .
- Step 2 : Introduction of the 4-(propan-2-yl)phenyl group via nucleophilic substitution or cross-coupling reactions.
- Purity validation : Use HPLC with a buffer-adjusted mobile phase (e.g., ammonium acetate at pH 6.5) for precise quantification . Recrystallization from DMF/EtOH (1:1) improves crystallinity .
Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
Methodological steps include:
- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 40–60°C for 72 hours. Monitor degradation via LC-MS .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles. For example, derivatives with similar piperazine scaffolds show stability up to 200°C .
Advanced Research Questions
Q. How should contradictory bioactivity data be analyzed in pharmacological assays?
Contradictions may arise from assay conditions or cellular models. Mitigation strategies:
- Dose-response standardization : Use a minimum of four replicates per concentration to reduce variability .
- Mechanistic validation : Pair in vitro assays (e.g., enzyme inhibition) with cellular uptake studies to confirm target engagement. For example, benzodiazepine-like compounds require verification of receptor binding kinetics .
- Statistical modeling : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in split-plot experimental designs .
Q. What strategies optimize low-yield steps in the synthesis of the benzodioxol-piperazine moiety?
Low yields often occur during benzodioxol-methylation. Solutions include:
- Catalyst screening : Test Pd/C or CuI for Suzuki-Miyaura coupling to enhance efficiency .
- Solvent optimization : Replace ethanol with DMF to improve solubility of aromatic intermediates .
- Microwave-assisted synthesis : Reduce reaction time from 8 hours to 30 minutes for hydrazine derivatives, achieving ≥85% yield .
Q. How can environmental fate studies be designed to assess the compound’s ecological impact?
Follow the INCHEMBIOL framework :
- Phase 1 (Lab) : Determine logP (octanol-water partitioning) and photodegradation half-life under UV light. Piperazine derivatives often exhibit moderate hydrophilicity (logP ~2.5) .
- Phase 2 (Field) : Use randomized block designs with split plots to monitor soil adsorption and aquatic toxicity in model organisms (e.g., Daphnia magna) .
- Data integration : Apply QSAR models to predict bioaccumulation potential based on structural analogs .
Methodological Considerations
Q. What analytical techniques resolve spectral overlaps in NMR characterization?
- 2D NMR (HSQC, HMBC) : Assign proton-carbon correlations for crowded regions (e.g., piperazine-CH₂ and quinazolinone protons) .
- Deuterated solvents : Use DMSO-d₆ to sharpen peaks for aromatic protons .
Q. How should researchers address discrepancies in enzyme inhibition IC₅₀ values across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
